molecular formula C4H8N4 B1296163 3,5-Dimethyl-4H-1,2,4-triazol-4-amine CAS No. 3530-15-2

3,5-Dimethyl-4H-1,2,4-triazol-4-amine

Cat. No. B1296163
CAS RN: 3530-15-2
M. Wt: 112.13 g/mol
InChI Key: MIIKMZAVLKMOFM-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4H-1,2,4-triazol-4-amine is a derivative of the 1,2,4-triazole family, a class of heterocyclic compounds featuring a five-membered ring containing three nitrogen atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole core structure is a common motif in compounds exhibiting a wide range of biological activities.

Synthesis Analysis

The synthesis of triazole derivatives often involves the cyclization of thiosemicarbazides or the reaction of hydrazides with thiourea and dimethyl sulfate in aqueous media, as demonstrated in the one-pot synthesis of 3(5)-substituted 1,2,4-triazol-5(3)-amines . While the specific synthesis of 3,5-dimethyl-4H-1,2,4-triazol-4-amine is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can adopt various conformations and substitution patterns. For instance, the crystal structure of a related compound, 7,7-dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine, reveals a flattened boat conformation of the triazine ring . Such detailed structural elucidation is crucial for understanding the chemical behavior and potential interactions of these molecules.

Chemical Reactions Analysis

Triazole derivatives can undergo a range of chemical reactions, including the Dimroth rearrangement, where amino triazoles can isomerize to benzylamino isomers under basic conditions . The reactivity of the triazole ring allows for further functionalization and the formation of diverse compounds with varying biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. For example, the crystal structure of a triazole derivative can be stabilized by intermolecular hydrogen bonds and π-stacking interactions . The solubility, melting point, and other physicochemical properties are determined by the substituents on the triazole ring and the overall molecular geometry . Theoretical calculations, such as density functional theory (DFT), can predict the molecular geometry and vibrational frequencies, providing insights into the nonlinear optical properties and molecular electrostatic potentials .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3,5-dimethyl-1,2,4-triazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4/c1-3-6-7-4(2)8(3)5/h5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIKMZAVLKMOFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00281998
Record name 3,5-Dimethyl-4H-1,2,4-triazol-4-amine
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Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827344
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3,5-Dimethyl-4H-1,2,4-triazol-4-amine

CAS RN

3530-15-2
Record name 4-Amino-3,5-dimethyl-1,2,4-triazole
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Record name NSC 23773
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Record name 3530-15-2
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Record name 3,5-Dimethyl-4H-1,2,4-triazol-4-amine
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Record name 3,5-DIMETHYL-(1,2,4)TRIAZOL-4-YLAMINE
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